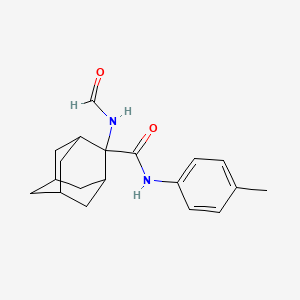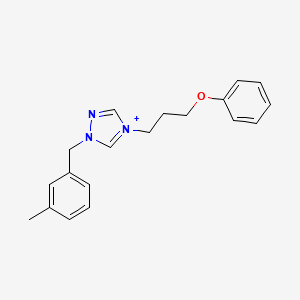
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with a 3-methylbenzyl group and a 3-phenoxypropyl group. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science.
Métodos De Preparación
The synthesis of 1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The 3-methylbenzyl and 3-phenoxypropyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of alkyl halides or tosylates as electrophiles and the triazole ring as the nucleophile.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkylating agent, such as methyl iodide or benzyl bromide, to form the triazolium salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxypropyl groups, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Catalysis: Triazolium salts are used as catalysts in various organic reactions, including cycloadditions, nucleophilic substitutions, and oxidations.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as ionic liquids and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets, such as enzymes and receptors. The triazolium ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity.
Comparación Con Compuestos Similares
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium can be compared with other triazolium salts, such as:
1-benzyl-4-methyl-1H-1,2,4-triazol-4-ium: This compound has a similar triazolium core but different substituents, leading to variations in its chemical and biological properties.
1-(4-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium: The presence of a chlorine atom in the benzyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazolium salts.
Propiedades
Fórmula molecular |
C19H22N3O+ |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-[(3-methylphenyl)methyl]-4-(3-phenoxypropyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C19H22N3O/c1-17-7-5-8-18(13-17)14-22-16-21(15-20-22)11-6-12-23-19-9-3-2-4-10-19/h2-5,7-10,13,15-16H,6,11-12,14H2,1H3/q+1 |
Clave InChI |
KCLBPCJRJNGIAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C=[N+](C=N2)CCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
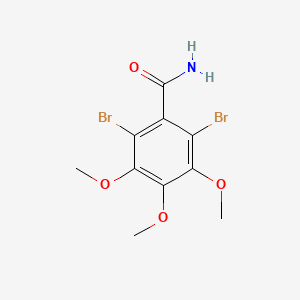
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)

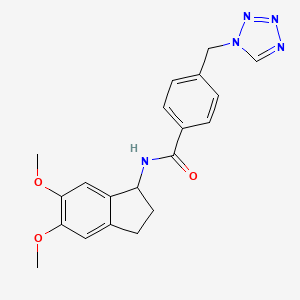
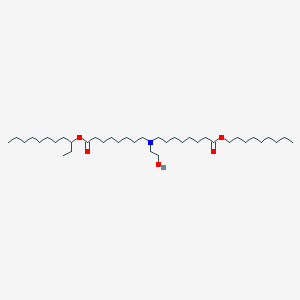

![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)
![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
